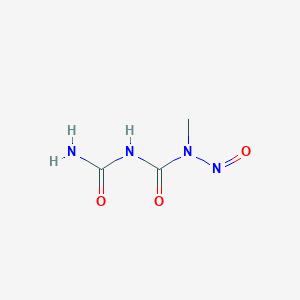
Methylnitrosobiuret
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylnitrosobiuret (MNU) is a synthetic chemical compound that has been widely used in scientific research as a mutagenic agent. It is a potent carcinogen that can induce DNA damage and mutations in various organisms, including bacteria, plants, and animals. MNU has been used extensively in the field of genetics to study the mechanisms of DNA damage and repair, as well as to create animal models of cancer.
Wirkmechanismus
Methylnitrosobiuret is a potent alkylating agent that reacts with DNA to form adducts, which can lead to DNA damage and mutations. Methylnitrosobiuret primarily targets guanine residues in DNA, leading to the formation of O6-methylguanine adducts. These adducts can mispair with thymine during DNA replication, leading to base pair substitutions and mutations.
Biochemische Und Physiologische Effekte
Methylnitrosobiuret has been shown to induce a wide range of biochemical and physiological effects, including DNA damage, cell cycle arrest, apoptosis, and oxidative stress. Methylnitrosobiuret-induced DNA damage can activate DNA repair pathways, leading to the formation of mutations and chromosomal aberrations. Methylnitrosobiuret-induced cell cycle arrest and apoptosis can prevent the proliferation of cancerous cells and promote their death. Methylnitrosobiuret-induced oxidative stress can lead to the formation of reactive oxygen species, which can damage cellular components and contribute to carcinogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
Methylnitrosobiuret has several advantages as a mutagenic agent for laboratory experiments. It is relatively easy to synthesize, and its mutagenic effects are well documented. Methylnitrosobiuret is also highly specific for guanine residues in DNA, making it a useful tool for studying specific mutations. However, Methylnitrosobiuret also has several limitations. It is a potent carcinogen that can pose a health risk to laboratory personnel, and its mutagenic effects can be difficult to control. Methylnitrosobiuret-induced mutations can also be unpredictable, leading to unintended consequences in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research involving Methylnitrosobiuret. One area of interest is the development of new cancer therapies that target Methylnitrosobiuret-induced mutations. Another area of research is the development of new animal models of cancer that better mimic human cancer. Additionally, research is needed to better understand the mechanisms of Methylnitrosobiuret-induced DNA damage and repair, as well as to identify new mutagenic agents that are safer and more effective than Methylnitrosobiuret.
Synthesemethoden
Methylnitrosobiuret is synthesized by reacting sodium nitrite with N-methylurea in the presence of acid. The reaction yields Methylnitrosobiuret as a yellow crystalline solid, which is purified by recrystallization. The synthesis of Methylnitrosobiuret is relatively simple and can be performed in most chemical laboratories.
Wissenschaftliche Forschungsanwendungen
Methylnitrosobiuret has been used in numerous scientific studies to investigate the mechanisms of DNA damage and repair. It has been shown to induce point mutations, base pair substitutions, and deletions in DNA, leading to the formation of cancerous cells. Methylnitrosobiuret has also been used to create animal models of cancer, to study the effects of DNA damage on gene expression, and to develop new cancer therapies.
Eigenschaften
CAS-Nummer |
13860-69-0 |
|---|---|
Produktname |
Methylnitrosobiuret |
Molekularformel |
C3H6N4O3 |
Molekulargewicht |
146.11 g/mol |
IUPAC-Name |
3-carbamoyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C3H6N4O3/c1-7(6-10)3(9)5-2(4)8/h1H3,(H3,4,5,8,9) |
InChI-Schlüssel |
YBODEWRZWWTHPL-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC(=O)N)N=O |
Kanonische SMILES |
CN(C(=O)NC(=O)N)N=O |
Andere CAS-Nummern |
13860-69-0 |
Synonyme |
N-nitroso-N-methylbiuret nitrosomethylbiuret |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



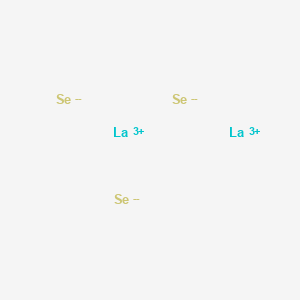
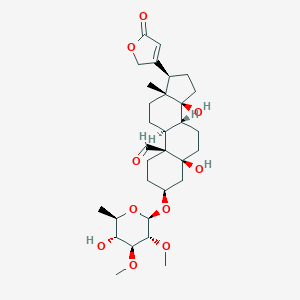
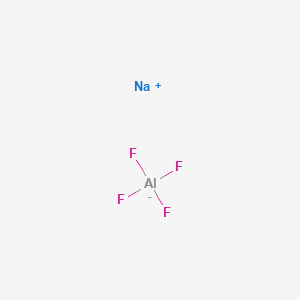
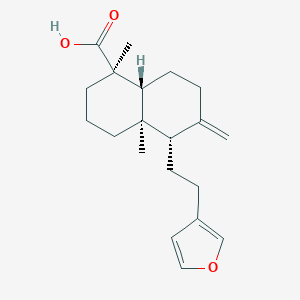
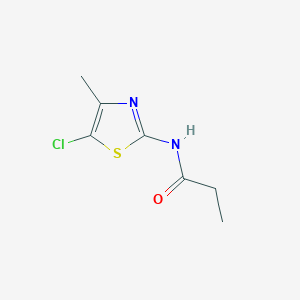
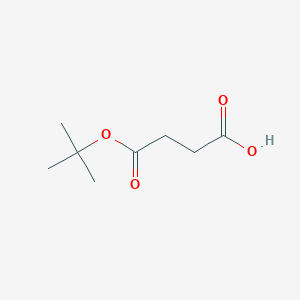
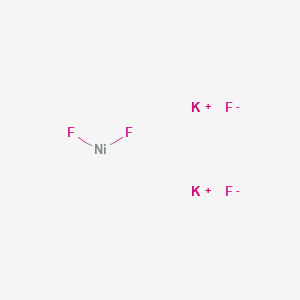
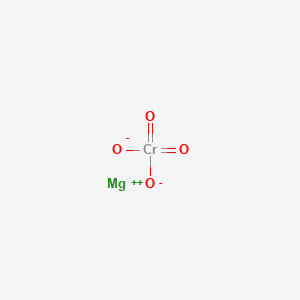
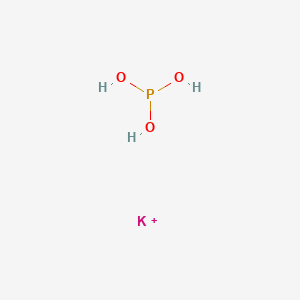
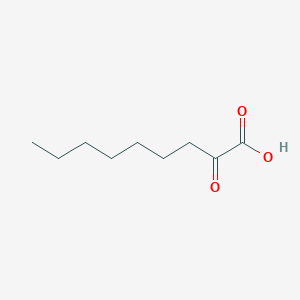
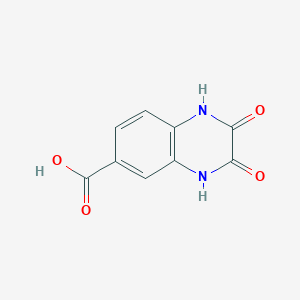
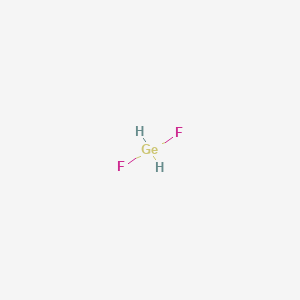
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)